1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an imidazo[2,1-b]thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Imidazo[2,1-b]thiazole Ring: This step often involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the imidazo[2,1-b]thiazole derivative in the presence of a coupling agent such as carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)amine: This compound differs by having an amine group instead of a urea linkage, which may affect its biological activity and chemical reactivity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate: The carbamate group in this compound can influence its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18(21-14-5-6-16-17(9-14)26-11-25-16)20-13-3-1-12(2-4-13)15-10-23-7-8-27-19(23)22-15/h1-10H,11H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBOZZLHJGJFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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